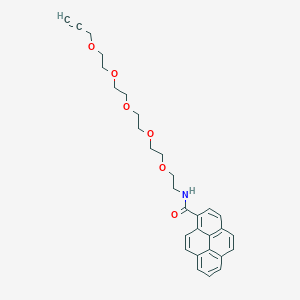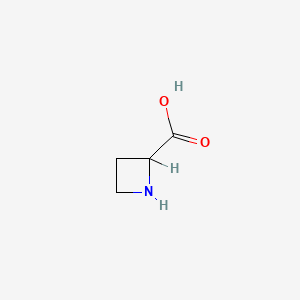
Ciprofibrate D6
Overview
Description
Ciprofibrate-d6 is a deuterated form of ciprofibrate, a lipid-lowering agent belonging to the fibrate class of drugs. It is primarily used as an internal standard for the quantification of ciprofibrate in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in ciprofibrate-d6 replace hydrogen atoms, providing a stable isotopic label that aids in accurate tracing and quantification in metabolic studies .
Preparation Methods
The synthesis of ciprofibrate-d6 involves several steps, including cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis . The general synthetic route can be summarized as follows:
Cyclization: Formation of the cyclopropyl ring.
Acylation: Introduction of the acyl group.
Baeyer-Villiger Oxidation: Conversion of ketones to esters.
Alcoholysis: Reaction with alcohol to form esters.
Alkylation: Introduction of alkyl groups.
Hydrolysis: Conversion of esters to carboxylic acids.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Ciprofibrate-d6 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or carboxylic acids.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ciprofibrate-d6 is widely used in scientific research for studying lipid metabolism and its impact on various diseases. Its unique isotopic labeling allows for accurate tracing and understanding of metabolic pathways. Applications include:
Chemistry: Used as an internal standard in analytical methods.
Biology: Studying lipid metabolism and its regulation.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of ciprofibrate.
Industry: Quality control and standardization in pharmaceutical production.
Mechanism of Action
Ciprofibrate-d6, like ciprofibrate, acts as an agonist of peroxisome proliferator-activated receptor alpha (PPARα) . This receptor plays a crucial role in the regulation of lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation, resulting in reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels . The molecular targets include enzymes involved in lipid metabolism, such as lipoprotein lipase and fatty acid transport proteins .
Comparison with Similar Compounds
Ciprofibrate-d6 is compared with other fibrate derivatives such as fenofibrate, bezafibrate, and gemfibrozil . While all these compounds share a common mechanism of action through PPARα activation, ciprofibrate-d6’s unique isotopic labeling makes it particularly useful for metabolic studies. Similar compounds include:
Fenofibrate: Another fibrate used for lipid-lowering.
Bezafibrate: Used for treating hyperlipidemia.
Gemfibrozil: Effective in reducing triglyceride levels.
Ciprofibrate-d6 stands out due to its deuterated form, which provides enhanced stability and accuracy in analytical applications .
Properties
IUPAC Name |
3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/i1D3,2D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRODZRAIWAKH-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2070015-05-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















